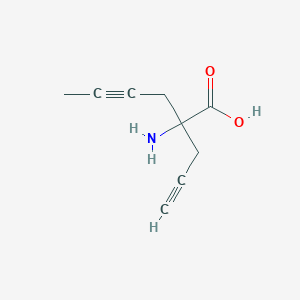
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a naphthylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one typically involves the reaction of 5-amino-2-chloropyridine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is replaced by the naphthylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tyrosine kinases or other enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to apoptosis (programmed cell death) and the suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-6-(naphthalen-1-ylamino)pyrimidin-4-yl: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 2-{[5-amino-6-(naphthalen-1-ylamino)pyrimidin-4-yl]amino}benzoate: This compound features an additional benzoate group, which can influence its chemical properties and applications.
Uniqueness
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H13N3O |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-12-8-9-14(19)18-15(12)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-9H,16H2,(H2,17,18,19) |
Clave InChI |
ZPIDROSQFOTDJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC(=O)N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)

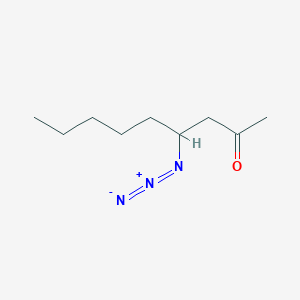
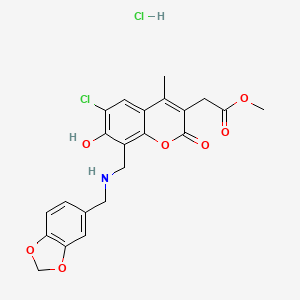
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
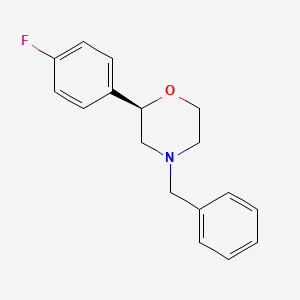

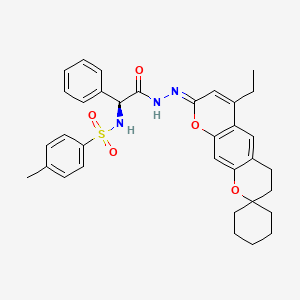

![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
